molecular formula C16H18FN3O3S B11220818 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B11220818
M. Wt: 351.4 g/mol
InChI Key: MKUCMENQNJXWEH-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, a tert-butyl group, and a fluorobenzamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Fluorobenzamide Formation: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FN3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

InChI

InChI=1S/C16H18FN3O3S/c1-16(2,3)20-14(12-8-24(22,23)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)

InChI Key

MKUCMENQNJXWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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